molecular formula C12H19BrN2O2 B3060010 N-(4-nitrobenzyl)-3-pentanamine hydrobromide CAS No. 1609400-28-3

N-(4-nitrobenzyl)-3-pentanamine hydrobromide

Cat. No. B3060010
CAS RN: 1609400-28-3
M. Wt: 303.20
InChI Key: LRILLRNXZODTGM-UHFFFAOYSA-N
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Description

“N-(4-nitrobenzyl)-3-pentanamine hydrobromide” is likely a chemical compound that contains a nitro group (-NO2) and a benzyl group (C6H5CH2-) attached to a nitrogen atom, which is also attached to a 3-pentanamine group (C5H11NH2). The “hydrobromide” indicates it’s a salt with a bromide ion .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a linear or branched structure, with the benzyl and nitro groups providing areas of aromaticity and polarity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, or the compound could react with other reagents to form new bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

  • Synthetic Technology Applications : N,N-Dimethyl-4-nitrobenzylamine, a related compound, is crucial in organic synthesis. It finds applications in medicine, pesticides, and chemical fields due to its effectiveness and environmentally friendly production process (Wang Ling-ya, 2015).

  • Polymer and Materials Science : The o-nitrobenzyl group is frequently used in polymer and materials science for its photolabile properties, allowing for easy alteration of polymer characteristics through irradiation. This includes applications in photodegradable hydrogels, copolymers, thin film patterning, self-assembled monolayers, and photocleavable bioconjugates (H Zhao et al., 2012).

  • Pharmaceutical Research : Novel bifunctional Schiff-base ligands derived from N-(4-nitrobenzyl)-3-pentanamine hydrobromide have been synthesized for potential use in pharmaceuticals, showing promise in complexation trials with technetium-99m, a radioisotope used in nuclear medicine (A. Mishra et al., 2003).

  • Hydroxyl Function Protection : The 4-nitrobenzyl group, similar to this compound, is used to protect hydroxyl functions in synthetic chemistry. It offers selective removal in the presence of other benzyl-type protecting groups (Koichi Kukase et al., 1990).

  • Bioreductive Drug Research : 4-Nitrobenzyl carbamates, closely related to this compound, are of interest as triggers for bioreductive drugs. Their study focuses on understanding how different substituents affect the rate of fragmentation in bioreductive drugs (M. Hay et al., 1999).

  • Chemical Analysis and Toxicology : 4-(4'-Nitrobenzyl)-pyridine, a similar compound, is utilized in various chemical analyses due to its reactivity with alkylating agents. This includes applications in toxicological screening, detection of chemical warfare agents, and environmental hygiene technology (R. Christian et al., 1980).

  • Nucleoside Transport Protein Inhibition : Derivatives of this compound have been explored for their potential to inhibit nucleoside transport proteins, which has implications in medicinal chemistry (R. A. Tromp et al., 2005).

  • Drug Delivery Systems : The use of o-nitrobenzyl ester-based hydrophobic blocks in amphiphilic block copolymers for photoresponsive polymersomes shows great potential in controlled drug delivery, particularly in cancer therapy (Wanting Hou et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “N-(4-nitrobenzyl)-3-pentanamine hydrobromide” would require appropriate safety measures. This could include wearing protective clothing and avoiding inhalation or contact with skin .

Future Directions

The future research directions involving this compound could be vast and would depend on its potential applications. It could be explored for use in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-[(4-nitrophenyl)methyl]pentan-3-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.BrH/c1-3-11(4-2)13-9-10-5-7-12(8-6-10)14(15)16;/h5-8,11,13H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRILLRNXZODTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC=C(C=C1)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609400-28-3
Record name Benzenemethanamine, N-(1-ethylpropyl)-4-nitro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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